1-[(E)-3-[4-[2-[2-[2,6-dimethoxy-4-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one
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Overview
Description
PL-DI, also known as Photoluminescent Diimide, is a compound that exhibits photoluminescence properties. Photoluminescence is the emission of light from a molecule or material after it has absorbed photons. This property makes PL-DI valuable in various scientific and industrial applications, particularly in the fields of optoelectronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
PL-DI can be synthesized through a series of chemical reactions involving the condensation of aromatic dianhydrides with aromatic diamines. The reaction typically occurs in a high-boiling solvent such as dimethylformamide or dimethyl sulfoxide under an inert atmosphere to prevent oxidation. The reaction mixture is heated to temperatures ranging from 150°C to 200°C for several hours to ensure complete condensation .
Industrial Production Methods
On an industrial scale, the production of PL-DI involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent production of high-quality PL-DI .
Chemical Reactions Analysis
Types of Reactions
PL-DI undergoes various chemical reactions, including:
Oxidation: PL-DI can be oxidized to form quinone derivatives.
Reduction: Reduction of PL-DI leads to the formation of dihydrodiimide compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of PL-DI.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrodiimide compounds.
Substitution: Substituted diimide derivatives.
Scientific Research Applications
PL-DI has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.
Mechanism of Action
PL-DI exerts its effects through the absorption of photons, leading to an excited electronic state. The molecule then returns to its ground state by emitting light, a process known as fluorescence. The efficiency of this process depends on the molecular structure and the surrounding environment. PL-DI interacts with various molecular targets, including proteins and nucleic acids, making it useful in biological applications .
Comparison with Similar Compounds
Similar Compounds
Perylenediimide (PDI): Similar in structure but with different photophysical properties.
Naphthalenediimide (NDI): Another diimide compound with distinct electronic characteristics.
Anthracenediimide (ADI): Exhibits unique photoluminescent properties compared to PL-DI.
Uniqueness of PL-DI
PL-DI stands out due to its high photoluminescence quantum yield and stability under various conditions. These properties make it particularly suitable for applications requiring long-term stability and high sensitivity .
Properties
Molecular Formula |
C37H43N3O10 |
---|---|
Molecular Weight |
689.7 g/mol |
IUPAC Name |
1-[(E)-3-[4-[2-[2-[2,6-dimethoxy-4-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C37H43N3O10/c1-38(18-20-49-36-28(45-2)22-26(23-29(36)46-3)12-14-34(43)39-16-8-6-10-32(39)41)19-21-50-37-30(47-4)24-27(25-31(37)48-5)13-15-35(44)40-17-9-7-11-33(40)42/h6-7,10-15,22-25H,8-9,16-21H2,1-5H3/b14-12+,15-13+ |
InChI Key |
RTMCABLCJUSQFP-QUMQEAAQSA-N |
Isomeric SMILES |
CN(CCOC1=C(C=C(C=C1OC)/C=C/C(=O)N2C(=O)C=CCC2)OC)CCOC3=C(C=C(C=C3OC)/C=C/C(=O)N4C(=O)C=CCC4)OC |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1OC)C=CC(=O)N2CCC=CC2=O)OC)CCOC3=C(C=C(C=C3OC)C=CC(=O)N4CCC=CC4=O)OC |
Origin of Product |
United States |
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